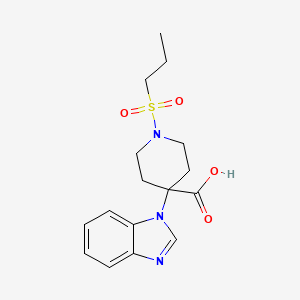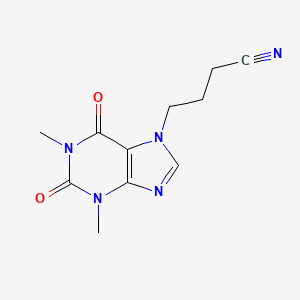
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. TFMPP is commonly used as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2A receptors. By binding to these receptors, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine can alter neurotransmitter release and modulate neuronal activity. This mechanism of action is similar to that of other psychoactive drugs, such as LSD and psilocybin.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. In addition to increasing serotonin levels, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been found to affect dopamine, norepinephrine, and GABA levels in the brain. 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has also been shown to cause vasoconstriction and increase heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to study the effects of serotonin receptor agonists. However, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine also has several limitations. It is a psychoactive drug, meaning that its effects may be difficult to control and may vary between individuals. Additionally, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been found to have a high affinity for several other serotonin receptors, which may complicate its use in specific studies.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine. One area of interest is its potential therapeutic applications, particularly as an antidepressant and anxiolytic. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine and its potential interactions with other drugs. Finally, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine may be useful in studying the mechanisms of action of other psychoactive drugs, such as LSD and psilocybin.
Synthesemethoden
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-thiophenesulfonyl chloride with 1-(2-methylphenyl)piperazine in the presence of a base. The resulting 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential therapeutic applications, including as an antidepressant and anxiolytic. In a study conducted on rats, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine was found to increase serotonin levels in the brain, which is associated with improved mood and decreased anxiety. Additionally, 1-(2-methylphenyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential use in treating migraines and cluster headaches.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-13-5-2-3-6-14(13)16-8-10-17(11-9-16)21(18,19)15-7-4-12-20-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIZMTWKSKLDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816884 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)

![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)

![2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5292107.png)
![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)
![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)
![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5292126.png)
![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5292143.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292151.png)